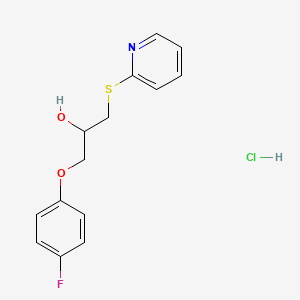

1-(4-Fluorophenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(4-Fluorophenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorophenoxy group, a pyridinylthio group, and a propanol moiety. The hydrochloride salt form enhances its solubility in aqueous solutions, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride typically involves a multi-step process:

Formation of the Fluorophenoxy Intermediate: The initial step involves the reaction of 4-fluorophenol with an appropriate alkylating agent to form the fluorophenoxy intermediate.

Thioether Formation: The fluorophenoxy intermediate is then reacted with 2-mercaptopyridine under suitable conditions to form the pyridin-2-ylthio derivative.

Propanol Addition: The final step involves the addition of a propanol moiety to the pyridin-2-ylthio derivative, followed by conversion to the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding alcohol or thiol derivatives.

Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, thiols, and substituted derivatives.

Scientific Research Applications

1-(4-Fluorophenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride involves its interaction with specific molecular targets. The fluorophenoxy and pyridinylthio groups are believed to play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The propanol moiety may enhance the compound’s solubility and facilitate its transport within biological systems.

Comparison with Similar Compounds

Similar Compounds

- 1-(4-Chlorophenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride

- 1-(4-Bromophenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride

- 1-(4-Methylphenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride

Uniqueness

1-(4-Fluorophenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride is unique due to the presence of the fluorine atom in the phenoxy group. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from its analogs with different substituents.

Biological Activity

1-(4-Fluorophenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride is a chemical compound that has gained attention in various fields of scientific research due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a fluorophenoxy group , a pyridinylthio group , and a propanol moiety . The hydrochloride form enhances its solubility in aqueous solutions, making it suitable for biological applications. Its IUPAC name is 1-(4-fluorophenoxy)-3-pyridin-2-ylsulfanylpropan-2-ol hydrochloride, and its molecular formula is C14H15ClFNOS.

The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. The fluorophenoxy and pyridinylthio groups are believed to play crucial roles in binding to enzymes or receptors, modulating their activity. The propanol moiety may enhance solubility and facilitate transport across biological membranes.

1. Enzyme Inhibition

Research indicates that this compound exhibits potential as an enzyme inhibitor. It has been studied for its inhibitory effects on various enzymes, which could have implications in drug development for diseases such as cancer and neurodegenerative disorders.

2. Anticancer Activity

In vitro studies have demonstrated that derivatives of this compound show significant cytotoxic activity against several cancer cell lines, including human cervical (HeLa), colon adenocarcinoma (CaCo-2), and lung adenocarcinoma cells. For instance, certain derivatives have shown IC50 values in the low micromolar range, indicating potent anticancer properties .

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 5.0 |

| CaCo-2 | 8.0 |

| Lung Adenocarcinoma | 7.5 |

3. Antimicrobial Activity

The compound has also been assessed for antimicrobial properties against various pathogens. Studies have shown that it exhibits inhibitory effects on bacterial growth, suggesting potential applications in treating infections .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

- Study on Anticancer Activity : A comprehensive study evaluated the anticancer effects of this compound against a panel of human tumor cell lines, revealing selective cytotoxicity particularly towards renal cancer cells with an IC50 value of approximately 1.14 µM .

- Enzyme Inhibition Research : Another study focused on the inhibition of specific enzymes linked to cancer progression, demonstrating that the compound could effectively inhibit histone deacetylases (HDACs), which are crucial targets in cancer therapy .

- Antimicrobial Efficacy : Research has highlighted the compound's potential as an antimicrobial agent, showing effectiveness against both Gram-positive and Gram-negative bacteria, which opens avenues for further development in antibiotic therapies .

Properties

IUPAC Name |

1-(4-fluorophenoxy)-3-pyridin-2-ylsulfanylpropan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FNO2S.ClH/c15-11-4-6-13(7-5-11)18-9-12(17)10-19-14-3-1-2-8-16-14;/h1-8,12,17H,9-10H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZKAMWYQHXVWFQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)SCC(COC2=CC=C(C=C2)F)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClFNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.